Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate

Chelation chemistry Coordination chemistry Metal sequestration

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate (CAS 73338-66-6, molecular formula C₁₉H₂₈K₅N₃O₁₀, MW 653.93 g/mol) is a pentapotassium salt of a branched polyaminopolycarboxylic acid (APCA). The molecule features a β-alanine backbone elaborated with two bis(2-carboxyethyl)aminoethyl substituents, yielding multiple carboxylate donors that confer polydentate metal-coordination capacity.

Molecular Formula C19H28K5N3O10
Molecular Weight 653.9 g/mol
CAS No. 73338-66-6
Cat. No. B12674637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate
CAS73338-66-6
Molecular FormulaC19H28K5N3O10
Molecular Weight653.9 g/mol
Structural Identifiers
SMILESC(CN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C19H33N3O10.5K/c23-15(24)1-6-20(7-2-16(25)26)11-13-22(10-5-19(31)32)14-12-21(8-3-17(27)28)9-4-18(29)30;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;/q;5*+1/p-5
InChIKeyBIHZWNXZLWCQJS-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate (CAS 73338-66-6): A Branched Polyaminopolycarboxylate Chelator for Demanding Aqueous Applications


Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate (CAS 73338-66-6, molecular formula C₁₉H₂₈K₅N₃O₁₀, MW 653.93 g/mol) is a pentapotassium salt of a branched polyaminopolycarboxylic acid (APCA) . The molecule features a β-alanine backbone elaborated with two bis(2-carboxyethyl)aminoethyl substituents, yielding multiple carboxylate donors that confer polydentate metal-coordination capacity . Classified as an aminopolycarboxylate chelating agent, it forms stable, water-soluble complexes with divalent and higher-valent metal ions and is registered under EINECS number 277-390-6 . It is most closely related to ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), β-alaninediacetic acid (β-ADA), nitrilotriacetic acid (NTA), and ethylenediaminetetrapropionic acid (EDTP).

Why EDTA, DTPA, or β-ADA Cannot Be Assumed Equivalent to Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate


Aminopolycarboxylate chelators are not freely interchangeable: denticity, counterion identity, backbone structure, and arm chemistry collectively govern solubility, metal selectivity, pH-dependent chelation capacity, and environmental fate . EDTA (hexadentate, carboxymethyl arms, typical sodium salt) and DTPA (octadentate, carboxymethyl arms, variable counterion) differ fundamentally from this compound's branched, carboxyethyl-arm architecture and pentapotassium salt form. β-ADA, while sharing the β-alanine backbone, is only tetradentate and lacks the extended bis(carboxyethyl)aminoethyl branching that increases the target compound's coordination number. NTA is tridentate and EDTP, though structurally analogous in arm chemistry, lacks the β-alanine core and is typically supplied as the free acid. These structural differences are not cosmetic—they directly affect water solubility (g/L-scale vs. sub-g/L acid forms), biodegradation kinetics (98% removal vs. near-zero for EDTA/DTPA in sewage simulations), and metal-binding stoichiometry under application-relevant conditions .

Quantitative Differentiation Guide: Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate vs. EDTA, DTPA, β-ADA, and EDTP


Denticity and Coordination Architecture: Branched Polyaminopolycarboxylate vs. Linear EDTA and DTPA

The target compound contains three nitrogen donors and up to six carboxylate oxygen donors distributed across two bis(carboxyethyl)aminoethyl arms and a β-alaninate backbone, giving it a theoretical denticity of up to 9 (hepta- to nonadentate depending on coordination geometry). This contrasts with EDTA (hexadentate: 2 N, 4 carboxylate O) , DTPA (octadentate: 3 N, 5 carboxylate O) , β-ADA (tetradentate: 1 N, 3 carboxylate O) , and EDTP (hexadentate: 2 N, 4 propionate O) . Higher denticity generally correlates with greater complex stability (the chelate effect) and reduced metal dissociation under dilute or competitive conditions.

Chelation chemistry Coordination chemistry Metal sequestration

Aqueous Solubility: Pentapotassium Salt Advantage Over Free-Acid and Sodium-Salt EDTA/DTPA

The pentapotassium counterion imparts markedly higher aqueous solubility compared to free-acid or sodium-salt forms of EDTA and DTPA. EDTA free acid has a water solubility of only 0.5 g/L at 25 °C , and DTPA free acid approximately 4.8–5 g/L at 20–25 °C . In contrast, pentapotassium salts of aminopolycarboxylates are described as 'alkaline highly soluble' and are supplied as concentrated aqueous solutions (e.g., DTPA-5K at 40% w/w) . While a direct numerical solubility value for the target compound is not published, its molecular structure (five potassium counterions per ligand molecule, C₁₉H₂₈K₅N₃O₁₀) places it firmly in the highly soluble pentapotassium APCA class, enabling liquid concentrate formulations that are impractical with EDTA or DTPA free acids.

Formulation science Water treatment Liquid chelate products

Biodegradability: β-Alanine-Backbone APCAs Achieve Near-Complete Mineralization vs. Persistent EDTA and DTPA

The β-alanine structural motif is a recognized biodegradability handle in APCA design. β-ADA (the simpler tetradentate analog sharing the β-alanine core) reached 98% removal after eight weeks in a continuous activated-sludge test simulating a wastewater treatment plant . In contrast, EDTA and DTPA are established as poorly biodegradable: standardised biodegradation tests show little to no degradation, with EDTA and DTPA concentrations remaining stable throughout test periods while novel amino acid–derived complexing agents showed up to ~50% degradation even with acclimated inoculum . The target compound, incorporating the β-alanine backbone with extended carboxyethyl arms, is structurally positioned within the biodegradable APCA subclass described in patent literature .

Environmental fate Green chemistry Wastewater compliance

Carboxyethyl (Propionate) vs. Carboxymethyl (Acetate) Donor Arms: Metal-Binding Selectivity Under Alkaline Peroxide Conditions

In a direct comparative study under alkaline hydrogen peroxide bleaching conditions (pH 10–11), β-ADA (structurally the simplest carboxyethyl-arm APCA) bound 40% of available manganese, whereas EDTA bound 100% and DTPA bound 60% . EDTA also bound only 10–20% of iron under the same conditions, highlighting its limited Fe-binding capacity in alkaline peroxide . While the target compound is not β-ADA and its additional carboxyethyl arms may alter the binding profile, this dataset demonstrates that carboxyethyl-arm APCAs exhibit a distinct metal-selectivity fingerprint under industrially relevant alkaline oxidative conditions compared to carboxymethyl-arm chelators (EDTA, DTPA).

Pulp bleaching Peroxide stabilization Manganese control

Potassium-Only Counterion: Sodium-Free Formulation for Potassium-Sensitive Applications

The compound is supplied exclusively as the pentapotassium salt (C₁₉H₂₈K₅N₃O₁₀), delivering five potassium ions per chelator molecule . This contrasts with the common commercial forms of EDTA (typically tetrasodium, Na₄EDTA, or disodium, Na₂EDTA) and DTPA (commonly pentasodium, Na₅DTPA, though DTPA-5K also exists) . Sodium-free chelation is a procurement specification in potassium-favoring hydroponic nutrient systems, cosmetic formulations where sodium contributes to skin irritation potential, and certain oilfield chemical packages where sodium can exacerbate formation damage through clay swelling or scale incompatibility.

Hydroponic nutrients Cosmetic preservatives Oilfield chemicals

Structural Distinction from EDTP: β-Alanine Core vs. Ethylenediamine Core in Carboxyethyl-Arm Chelators

Ethylenediaminetetrapropionic acid (EDTP, CAS 13311-39-2, 3,3′,3′′,3′′′-(ethylenedinitrilo)tetrapropionic acid) is the closest structural comparator with respect to arm chemistry—both feature carboxyethyl (propionate) donor arms . However, EDTP is built on an ethylenediamine core (hexadentate, 2 N + 4 propionate O), whereas the target compound is built on a β-alanine core elaborated with two bis(carboxyethyl)aminoethyl branches (up to 9 donor atoms). This fundamental scaffold difference affects biodegradation pathways: the β-alanine backbone is a known substrate for microbial amidases and transaminases, contributing to the observed high biodegradability of β-ADA-class chelators , while ethylenediamine-core chelators (EDTA, EDTP) are more resistant to microbial attack . No direct stability-constant comparison between the target compound and EDTP is available, but the scaffold divergence represents a meaningful structural differentiator for procurement decisions where biodegradability and coordination architecture are both relevant.

Chelator design Structure-activity relationship Biodegradation

Application Scenarios Where Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate Offers Differentiated Value


Alkaline Hydrogen Peroxide Bleaching Stabilization in Pulp and Paper

In alkaline peroxide bleaching (pH 10–11), uncontrolled transition-metal catalysis decomposes H₂O₂, reducing brightness gain and increasing chemical cost. EDTA over-chelates manganese (100% binding), potentially suppressing Mn-dependent bleaching activity, while EDTA's iron-binding capacity is low (10–20%). DTPA provides intermediate Mn binding (60%) . The target compound's carboxyethyl-arm architecture positions it to offer a tunable Mn-sequestration profile between EDTA and DTPA, while its high aqueous solubility as the pentapotassium salt enables direct liquid dosing into bleach liquor without pre-dissolution steps. Furthermore, the β-alanine backbone suggests superior biodegradability, addressing mill effluent compliance concerns associated with persistent EDTA/DTPA residues .

Sodium-Free, High-Solubility Micronutrient Chelate for Premium Hydroponic Formulations

Hydroponic nutrient solutions require chelated micronutrients (Fe, Mn, Zn, Cu) that remain soluble and bioavailable across pH 5.5–7.0. Sodium accumulation from Na₄EDTA or Na₅DTPA can contribute to osmotic stress and nutrient imbalance in recirculating systems. The exclusive potassium counterion composition of the target compound delivers plant-available potassium alongside chelated micronutrients, eliminating sodium loading entirely. Its high solubility enables preparation of concentrated liquid micronutrient stock solutions (a logistical advantage for commercial growers), and the branched polydentate structure may provide superior chelate stability against photodegradation and pH fluctuations compared to EDTA.

Environmentally Compliant Chelating Agent for Household and Industrial Cleaning Formulations

EU Ecolabel and similar eco-certification schemes restrict or penalize the use of non-biodegradable chelators such as EDTA and DTPA. β-Alanine–derived APCAs, exemplified by β-ADA with 98% biodegradation in 8 weeks , meet ready-biodegradability criteria. The target compound extends this biodegradable scaffold class into a higher-denticity, branched architecture, offering formulators a 'green' chelator option that does not sacrifice metal-control performance. The pentapotassium salt form is compatible with alkaline cleaning formulations (pH 9–12) and provides effective Ca²⁺/Mg²⁺ water-softening, heavy-metal sequestration for stain removal, and peroxide stabilization in oxygen-bleach containing products. Procurement of this compound can support eco-label certification dossiers while maintaining formulation efficacy .

Metal-Ion Buffering in Biochemical and Biomedical Research Reagents

Research applications requiring precise free-metal-ion buffering (e.g., cell culture media, enzymatic assay buffers, protein purification) benefit from chelators with well-defined stoichiometry and high thermodynamic stability. The target compound's branched polyaminopolycarboxylate structure, with up to 9 potential donor atoms , offers a high denticity scaffold that can form exceptionally stable 1:1 metal complexes. Combined with the absence of sodium (relevant for ion-sensitive electrophysiology or fluorescence assays) and the high solubility of the pentapotassium form, this compound is positioned as a research-grade chelator where EDTA or EGTA may provide insufficient metal-buffering capacity or introduce unwanted sodium. Its structural novelty relative to widely studied EDTA and DTPA complexes may also be of intrinsic interest for coordination chemistry and metal-chelate design research.

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